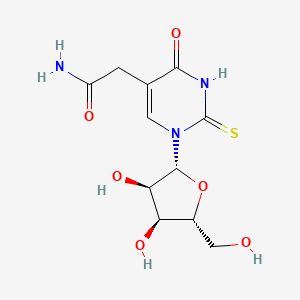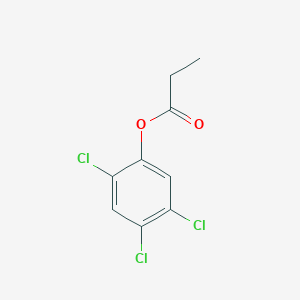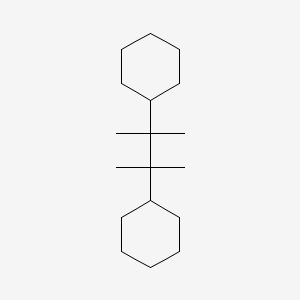
1,1'-(2,3-Dimethylbutane-2,3-diyl)dicyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-2,3-dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is a branched hydrocarbon featuring two cyclohexyl groups attached to a central butane chain with two methyl groups at the 2 and 3 positions. This compound is part of the class of alkanes, which are saturated hydrocarbons consisting only of carbon and hydrogen atoms connected by single bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-dicyclohexylbutane can be achieved through various methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction between 2,3-dimethylbutane and cyclohexyl halides under Friedel-Crafts alkylation conditions can yield the desired product. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 2,3-Dimethyl-2,3-dicyclohexylbutane may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-2,3-dicyclohexylbutane can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert any functional groups present in the compound to their corresponding alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or radical initiators.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,3-dimethyl-2,3-dicyclohexylbutanol) to ketones and carboxylic acids.
Reduction: The primary product is the fully saturated hydrocarbon.
Substitution: Halogenated derivatives such as 2,3-dimethyl-2,3-dicyclohexylbutyl chloride or bromide.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-2,3-dicyclohexylbutane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and properties of branched hydrocarbons and cycloalkanes.
Biology: Its derivatives can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties and its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-2,3-dicyclohexylbutane depends on its specific application and the reactions it undergoes. In general, its reactivity is influenced by the steric hindrance and electronic effects of the cyclohexyl and methyl groups. These factors can affect the compound’s interaction with molecular targets and pathways, such as enzyme binding sites or receptor interactions in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylbutane: A simpler branched alkane without cyclohexyl groups.
Cyclohexane: A cyclic hydrocarbon with similar structural features but lacking the branched alkane chain.
2,3-Dicyclohexylbutane: A similar compound with cyclohexyl groups but without the methyl substitutions.
Uniqueness
2,3-Dimethyl-2,3-dicyclohexylbutane is unique due to the presence of both cyclohexyl and methyl groups, which impart distinct steric and electronic properties. These features influence its reactivity, making it a valuable compound for studying the effects of branching and cyclic structures in hydrocarbons.
Propiedades
Número CAS |
5171-88-0 |
|---|---|
Fórmula molecular |
C18H34 |
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
(3-cyclohexyl-2,3-dimethylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C18H34/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h15-16H,5-14H2,1-4H3 |
Clave InChI |
QQZBQFIJSUAOLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCCCC1)C(C)(C)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



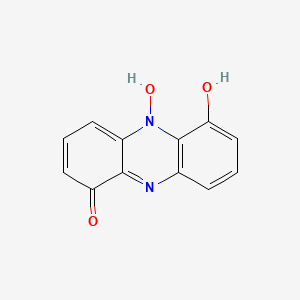
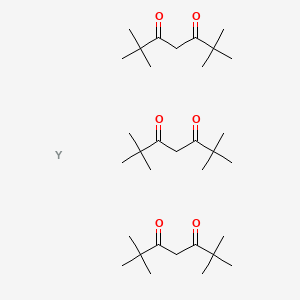
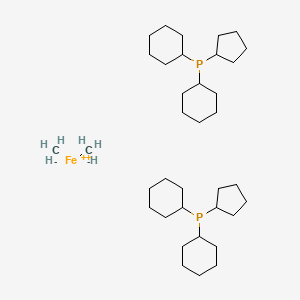
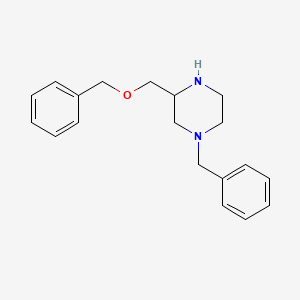
![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
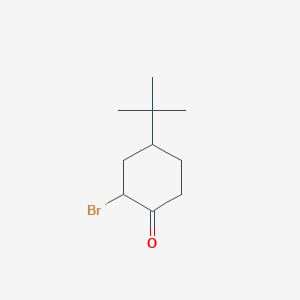
![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)
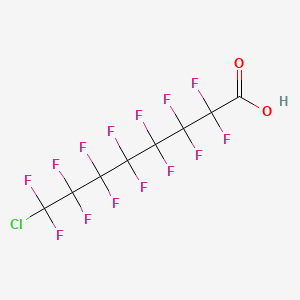
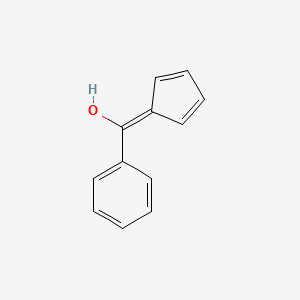
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
